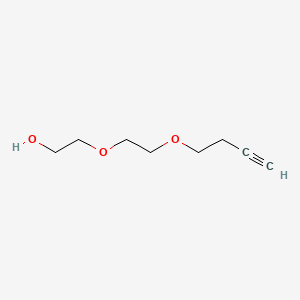

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol

Description

Contextualization within Functionalized Glycol Ether Chemistry

Glycol ethers are a broad class of solvents recognized for their amphipathic nature, possessing both hydrophilic and hydrophobic properties. alliancechemical.com This dual character allows them to be miscible with both water and many organic solvents, making them valuable in a wide array of industrial and commercial products, including paints, coatings, and cleaning solutions. alliancechemical.comv-mr.biz Glycol ethers are generally synthesized by reacting alcohols with ethylene (B1197577) oxide or propylene (B89431) oxide. alliancechemical.com

The structure of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol places it within the E-series of glycol ethers, which are derived from ethylene oxide. v-mr.biz The repeating ethoxy units and the terminal hydroxyl group contribute to its solubility in polar solvents and provide a site for further chemical modification. The functionalization of glycol ethers with reactive moieties, such as the terminal alkyne in this compound, significantly expands their utility beyond that of simple solvents. These functionalized glycol ethers serve as important intermediates in the synthesis of more complex molecules and materials.

The properties of this compound can be inferred from data on analogous compounds. For instance, related glycol ethers exhibit a range of boiling points and solubilities depending on the nature of their alkyl and functional groups.

Table 1: Physicochemical Properties of this compound and Related Glycol Ethers

Significance of the Terminal Butynyl Moiety in Synthetic Methodologies

The presence of a terminal butynyl group in this compound is of great significance in synthetic chemistry. Terminal alkynes are versatile functional groups that can participate in a wide range of chemical transformations.

One of the most prominent applications of terminal alkynes is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This reaction is highly efficient and selective, allowing for the formation of a stable triazole linkage under mild conditions. sigmaaldrich.com The butynyl moiety of this compound can thus be used to conjugate it to molecules containing an azide (B81097) group, such as polymers, biomolecules, and surfaces. This has profound implications for the development of new materials and bioconjugates.

Furthermore, the terminal alkyne can undergo various other reactions, including:

Sonogashira coupling: A cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. oup.com

Alkyne metathesis: A reaction that allows for the redistribution of alkyne fragments.

Polymerization: Terminal alkynes can serve as monomers in the synthesis of conjugated polymers with interesting electronic and optical properties. numberanalytics.com

The reactivity of the butynyl group makes this compound a valuable building block for creating complex molecular architectures and functional materials. numberanalytics.com

Evolution of Research Perspectives and Emerging Areas of Inquiry

Research into functionalized glycol ethers and molecules with terminal alkynes is continually evolving. Initially valued for their solvent properties, the focus has shifted towards their application as key components in the synthesis of advanced materials and biologically active compounds.

Emerging areas of inquiry for bifunctional molecules like this compound include:

Drug Delivery: The hydrophilic glycol ether chain can improve the solubility and biocompatibility of drug molecules, while the alkyne group can be used to attach targeting ligands or for controlled release mechanisms.

Materials Science: The ability to participate in polymerization and click reactions makes this compound a candidate for the development of novel polymers, hydrogels, and surface coatings with tailored properties. sigmaaldrich.comnumberanalytics.com

Bioconjugation: The terminal alkyne allows for the specific labeling and tracking of biomolecules, which is crucial for diagnostics and understanding biological processes. researchgate.net

The development of bifunctional and multifunctional molecules is a growing trend in chemical research, as it allows for the creation of systems with enhanced or novel properties. acs.orgnih.gov Molecules such as this compound, which combine two distinct reactive functionalities, are at the forefront of this research, offering the potential for new innovations in medicine, materials science, and beyond.

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-but-3-ynoxyethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-5-10-7-8-11-6-4-9/h1,9H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJVWUSXDJDZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanol and Its Functional Derivatives

Strategies for Carbon-Oxygen Bond Formation

The core of the molecule is an ether linkage connecting the butynyl group to the diethylene glycol unit. The formation of this carbon-oxygen bond is the pivotal step in the synthesis.

The most common and direct method for constructing the ether linkage in 2-(2-(but-3-yn-1-yloxy)ethoxy)ethanol is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. In this context, two primary pathways are viable:

Pathway A: The reaction between the sodium salt of but-3-yn-1-ol (sodium but-3-yn-1-oxide) and 2-(2-chloroethoxy)ethanol.

Pathway B: The reaction between the sodium salt of diethylene glycol and 4-chlorobut-1-yne.

Pathway A is often preferred due to the commercial availability and stability of the precursors. The synthesis begins with the deprotonation of but-3-yn-1-ol using a strong base, such as sodium hydride (NaH), to form the nucleophilic alkoxide. This is subsequently reacted with a halogenated diethylene glycol derivative.

Table 1: Typical Reactants and Conditions for Williamson Ether Synthesis

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| But-3-yn-1-ol | 2-(2-Chloroethoxy)ethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to reflux |

| But-3-yn-1-ol | 2-(2-Bromoethoxy)ethanol | Potassium Hydride (KH) | Dimethylformamide (DMF) | Room Temperature |

This method provides a robust and high-yielding route to the desired ether, forming the C-O bond with high efficiency.

The fundamental etherification strategy can be extended to incorporate the but-3-yn-1-oxy group into larger polyethylene glycol (PEG) chains. This is highly valuable in materials science and biomedicine, where PEG scaffolds are used to create biocompatible and degradable materials. nih.govresearchgate.net To achieve this, but-3-yn-1-ol can be reacted with a PEG chain that has been activated at its terminus, for instance, by conversion of the terminal hydroxyl group to a tosylate or mesylate.

The reaction of sodium but-3-yn-1-oxide with a tosylated PEG chain (PEG-OTs) results in the formation of a butynyl-terminated PEG polymer. This functionalized polymer can then be used in subsequent reactions, such as click chemistry, to attach other molecules or to form cross-linked hydrogel networks.

Multi-Step Synthesis Pathways for Complex Structures

Beyond its direct synthesis, this compound serves as a crucial component in the assembly of more elaborate molecular architectures. syrris.jp

The bifunctional nature of this compound makes it an ideal building block or linker in multi-step synthesis. researchgate.net The terminal alkyne provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal hydroxyl group offers a site for further modification, such as esterification or another etherification.

This dual functionality allows for the sequential or orthogonal assembly of complex molecules. For example, a molecule of interest could first be attached to the hydroxyl terminus, followed by a click reaction using the alkyne to link the entire construct to another substrate, such as a biomolecule or a surface. Continuous flow chemistry processes have been developed for multi-step syntheses, enabling the efficient production of complex molecules from simple starting materials. rsc.orgresearchgate.nettue.nl

The synthesis of the target compound relies on the availability of key butynyl-substituted intermediates. The primary precursor is but-3-yn-1-ol. nih.govnist.gov This alcohol can be synthesized through methods such as the reaction of sodium acetylide with ethylene (B1197577) oxide in liquid ammonia. researchgate.net

Once but-3-yn-1-ol is obtained, it is often converted into a more reactive intermediate for the etherification step. Common strategies include:

Deprotonation: As mentioned, reaction with a strong base like NaH generates the alkoxide, a potent nucleophile.

Conversion to an Electrophile: Alternatively, the hydroxyl group of but-3-yn-1-ol can be converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (by reaction with a halogenating agent). This creates an electrophilic butynyl intermediate that can react with a diol like diethylene glycol.

Table 2: Preparation of Key Intermediates

| Starting Material | Reagent(s) | Intermediate Formed | Role in Synthesis |

|---|---|---|---|

| But-3-yn-1-ol | Sodium Hydride (NaH) | Sodium but-3-yn-1-oxide | Nucleophile |

| But-3-yn-1-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine | But-3-yn-1-yl tosylate | Electrophile |

| Diethylene glycol | Sodium Hydride (NaH) | Sodium 2-(2-hydroxyethoxy)ethoxide | Nucleophile |

Catalytic Processes in the Synthesis of the Chemical Compound

While the primary Williamson ether synthesis is often conducted stoichiometrically, catalytic methods can enhance efficiency and reaction rates.

Phase-Transfer Catalysis: In reactions involving an alkoxide salt and an alkyl halide that have poor mutual solubility, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed. The PTC facilitates the transport of the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs, accelerating the etherification.

Ruthenium Catalysis in Related Systems: While not directly used for the etherification itself, catalytic processes are relevant in the broader context of modifying related structures. For instance, ruthenium complexes have been shown to catalyze the isomerization of allyloxy alcohols into their corresponding 1-propenyloxy isomers. bibliotekanauki.pl Such catalytic strategies highlight the potential for advanced synthetic transformations of similar unsaturated ether-alcohols.

Copper Catalysis for Subsequent Reactions: The terminal alkyne of this compound is specifically designed for use in copper(I)-catalyzed click chemistry. This subsequent step is crucial for its application as a building block and relies entirely on a catalytic process to form the characteristic triazole linkage with an azide-containing molecule.

Investigation of Selective Etherification and Transetherification Protocols

The formation of the ether linkage in this compound is most prominently achieved through selective etherification, with the Williamson ether synthesis being a cornerstone method. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org The synthesis of the target molecule can be approached in two primary ways via this method, each with its own set of considerations regarding selectivity and reactant availability.

Route A involves the reaction of the sodium salt of diethylene glycol with a 3-butynyl halide. A strong base, such as sodium hydride (NaH), is typically used to deprotonate one of the hydroxyl groups of diethylene glycol, forming a mono-alkoxide. libretexts.org This is followed by an S(_N)2 reaction with a suitable 3-butynyl halide, such as 3-butynyl bromide or chloride. A key challenge in this approach is achieving selective mono-alkylation, as the product, this compound, still possesses a free hydroxyl group that can be deprotonated and react further to form a dialkylated byproduct.

Route B offers a more direct path to mono-substitution by reacting sodium but-3-yn-1-oxide with 2-(2-chloroethoxy)ethanol. In this scenario, but-3-yn-1-ol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking the primary alkyl chloride of 2-(2-chloroethoxy)ethanol. This route is often preferred as it avoids the statistical mixture of products that can arise from the symmetrical diol in Route A.

The Williamson ether synthesis is generally carried out in a non-nucleophilic, polar aprotic solvent to facilitate the S(_N)2 mechanism. chemistrytalk.org Common choices include tetrahydrofuran (THF) and N,N-dimethylformamide (DMF). masterorganicchemistry.comchemistrytalk.org The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield and minimizing side reactions, such as the E2 elimination, which can be favored with bulkier reactants. chemistrytalk.org

To enhance the efficiency and selectivity of the Williamson ether synthesis, phase transfer catalysis (PTC) can be employed. crdeepjournal.org This technique is particularly useful in reactions where the reactants are in different phases, such as a solid alkoxide and a liquid alkyl halide. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide anion into the organic phase where the reaction occurs. jetir.org This can lead to increased reaction rates and higher yields under milder conditions.

The following table summarizes the key variables in the Williamson ether synthesis for preparing this compound:

| Parameter | Route A: Diethylene Glycol + 3-Butynyl Halide | Route B: But-3-yn-1-ol + 2-(2-Chloroethoxy)ethanol | Key Considerations |

| Nucleophile | Sodium diethylene glycolate | Sodium but-3-yn-1-oxide | Formation of the alkoxide is crucial for the reaction to proceed. |

| Electrophile | 3-Butynyl bromide or chloride | 2-(2-Chloroethoxy)ethanol | Primary halides are preferred to minimize elimination side reactions. masterorganicchemistry.com |

| Base | Sodium hydride (NaH), Sodium hydroxide (NaOH) | Sodium hydride (NaH) | A strong base is required to deprotonate the alcohol. libretexts.org |

| Solvent | THF, DMF, Acetonitrile | THF, DMF, Acetonitrile | Non-nucleophilic, polar aprotic solvents are ideal. chemistrytalk.org |

| Catalyst (optional) | Quaternary ammonium salts (e.g., TBAB) | Quaternary ammonium salts (e.g., TBAB) | Phase transfer catalysts can enhance reaction rates. crdeepjournal.org |

| Selectivity Control | Use of excess diethylene glycol, protecting groups | Inherent to the choice of reactants | Route B offers better inherent selectivity for mono-alkylation. |

Transetherification represents an alternative, though less commonly documented, approach for this specific synthesis. This method typically involves the exchange of an alkoxy group and is often catalyzed by acids or transition metals. For instance, acid-catalyzed etherification of diethylene glycol with ethanol has been reported, suggesting the possibility of a similar reaction with an alkynyl alcohol. researchgate.net Palladium-catalyzed alkoxylation reactions have also been explored for C-O bond formation. rsc.org A hypothetical transetherification route could involve the reaction of diethylene glycol with an ether containing the butynyl group, such as methyl 3-butynyl ether, in the presence of a suitable catalyst. However, achieving high selectivity for the desired mono-ether product would remain a significant challenge.

The following table outlines a hypothetical comparison of reaction conditions for different synthetic protocols:

| Synthetic Protocol | Reactant 1 | Reactant 2 | Catalyst/Reagent | Typical Solvent | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis (Route A) | Diethylene Glycol | 3-Butynyl Halide | NaH | THF | Readily available starting materials. | Poor selectivity, risk of di-alkylation. |

| Williamson Ether Synthesis (Route B) | But-3-yn-1-ol | 2-(2-Chloroethoxy)ethanol | NaH | DMF | High selectivity for mono-ether. | Availability of 2-(2-chloroethoxy)ethanol. |

| Williamson with PTC | Diethylene Glycol | 3-Butynyl Halide | NaOH, TBAB | Toluene | Milder conditions, improved yields. | Catalyst cost and removal. |

| Protecting Group Strategy | Mono-protected Diethylene Glycol | 3-Butynyl Halide | NaH, then deprotection agent | THF | Excellent selectivity. | Additional synthetic steps required. |

| Transetherification (Hypothetical) | Diethylene Glycol | Methyl 3-butynyl ether | Acid or Palladium Catalyst | Dichloromethane | Potentially milder conditions. | Lack of established protocols, selectivity issues. |

Ultimately, the choice of synthetic methodology for this compound depends on factors such as the desired purity, scale of the reaction, and the availability of starting materials and reagents. The Williamson ether synthesis, particularly Route B or a protecting group strategy, offers the most reliable and selective approaches based on established chemical principles.

Chemical Reactivity and Transformative Processes of the Chemical Compound

Reactivity Profile of the Terminal Alkyne Functionality

The terminal alkyne (–C≡CH) is a highly versatile functional group, renowned for its participation in a suite of reliable and high-yielding "click" reactions as well as traditional cross-coupling transformations. wikipedia.org This functionality allows for the precise and efficient covalent linkage of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol to other molecules.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific formation of 1,4-disubstituted 1,2,3-triazole rings from a terminal alkyne and an azide (B81097). organic-chemistry.org This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. acs.orgnih.gov

Mechanism and Kinetics: The reaction proceeds through a complex catalytic cycle that involves the formation of a copper(I) acetylide intermediate. nih.gov While early proposals suggested a mononuclear copper species, more recent experimental and computational studies support a dinuclear mechanism where two copper atoms participate in the activation of the alkyne and the azide. acs.orgbeilstein-journals.org The activation of the catalyst precursor can involve the deprotonation of the terminal alkyne by a base or, in some systems, by an N-heterocyclic carbene (NHC) moiety of a ligand. researchgate.net The rate of the CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, often by a factor of 10⁷ to 10⁸. organic-chemistry.org The kinetics are influenced by the choice of copper source (e.g., CuI, CuSO₄/sodium ascorbate), the nature of the stabilizing ligands, and the solvent. scispace.com

The general catalytic cycle for the CuAAC reaction is outlined below:

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of Copper(I) Acetylide | A terminal alkyne reacts with a Cu(I) salt to form a copper acetylide species. This step is often facilitated by a base. nih.gov |

| 2 | Coordination of Azide | The organic azide coordinates to the copper center of the acetylide complex. |

| 3 | Cycloaddition | The coordinated azide undergoes a cycloaddition reaction with the alkyne, forming a six-membered copper-triazolide ring. |

| 4 | Protonolysis | Protonation of the copper-triazolide intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle. |

The thiol-yne reaction is another powerful click chemistry tool that involves the addition of a thiol (R-SH) across an alkyne. wikipedia.org This reaction is particularly useful for polymer modification and the creation of highly cross-linked networks because each alkyne functional group can react sequentially with two thiol molecules. acs.org

Mechanism: The reaction typically proceeds via a free-radical mechanism, often initiated by UV light in the presence of a photoinitiator. d-nb.info The process occurs in two distinct steps:

First Addition: A thiyl radical (RS•) adds to the alkyne, forming a vinyl sulfide intermediate. A subsequent chain transfer step with another thiol molecule yields the vinyl sulfide product and regenerates a thiyl radical. acs.org This initial reaction is an anti-Markovnikov addition. wikipedia.org

Second Addition: A second thiyl radical can then add across the double bond of the vinyl sulfide intermediate, leading to the formation of a dithioether product after another chain transfer step. acs.orgd-nb.info

This dual reactivity allows for precise control over the final structure, enabling the creation of materials with tailored properties. researchgate.net For a molecule like this compound, this reaction provides a pathway to attach two thiol-containing molecules at a single point, which is highly advantageous for creating branched polymer structures or for surface functionalization. mdpi.comresearchgate.net

| Reaction Stage | Description | Product Type |

|---|---|---|

| Mono-addition (Step 1) | One equivalent of thiol reacts with the alkyne via a radical mechanism. | Alkenyl sulfide (a mixture of E/Z isomers may form). wikipedia.org |

| Di-addition (Step 2) | A second equivalent of thiol reacts with the intermediate alkenyl sulfide. | 1,2-dithioether. wikipedia.org |

Reductive decarboxylative alkynylation represents a modern synthetic strategy for the formation of C(sp³)–C(sp) bonds. nih.gov This method provides a powerful alternative to traditional alkyne synthesis routes, such as the Corey-Fuchs reaction, by using ubiquitous carboxylic acids as starting materials. nih.gov In this process, a carboxylic acid is typically converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which can then undergo cross-coupling with an alkynyl source catalyzed by a transition metal, commonly nickel or iron. nih.govanu.edu.au

While this compound would be the product of such a reaction rather than a reactant, understanding this pathway is crucial for its synthesis design. For instance, a synthetic route could involve the decarboxylative coupling of a redox-active ester derived from a carboxylic acid containing the diethylene glycol moiety with an appropriate alkynyl Grignard or zinc reagent. nih.gov This approach avoids harsh conditions and offers high functional group tolerance, making it suitable for constructing complex molecules. nih.gov

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction is a powerful tool for incorporating the this compound moiety into aromatic or vinylic systems.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which also serves as the solvent. beilstein-journals.orgresearchgate.net The catalytic cycle involves the formation of a palladium(0) species, oxidative addition of the halide, and a transmetalation step with a copper(I) acetylide, followed by reductive elimination to yield the final product. The reaction conditions can be tuned, and copper-free versions have also been developed. researchgate.net The Sonogashira reaction is compatible with a wide range of functional groups and has been used extensively in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net

Other cross-coupling reactions involving terminal alkynes include:

Palladium-Catalyzed Alkyne-Alkyne Coupling: Terminal alkynes can be coupled with other activated alkynes to form conjugated enynes, which are versatile building blocks. acs.orgnih.gov

Copper-Catalyzed Radical Cross-Coupling: Recent methods have shown that terminal alkynes can undergo copper-catalyzed cross-coupling with unactivated alkyl halides, providing a route to construct C(sp³)–C(sp) bonds. acs.org

| Reaction Name | Typical Catalysts | Coupling Partners | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Amine Base beilstein-journals.org | Aryl/Vinyl Halide | C(sp²)-C(sp) |

| Glaser Coupling (Homocoupling) | Cu(I) or Cu(II) salt, Base | Another terminal alkyne | C(sp)-C(sp) (Diyne) |

| Cadiot-Chodkiewicz Coupling (Heterocoupling) | Cu(I) salt, Amine Base | 1-Bromoalkyne | C(sp)-C(sp) (Asymmetric Diyne) |

Chemical Transformations Involving the Ether Linkages

The backbone of this compound consists of ether linkages analogous to those in polyethylene glycol (PEG). These linkages are generally robust but can be susceptible to cleavage under specific conditions.

The ether bonds in PEG and related structures are known for their chemical stability, which is a key reason for their widespread use in biomedical applications. uni-mainz.de They are generally stable under neutral, basic, and mild acidic conditions, as well as the conditions employed in many bioconjugation and click chemistry reactions. researchgate.net

Basic and Neutral Conditions: The C-O bonds are resistant to cleavage by most bases and nucleophiles, making them compatible with reactions like the Sonogashira coupling (which uses an amine base) and many polymer functionalization techniques.

Acidic Conditions: The primary pathway for ether degradation is acid-catalyzed hydrolysis. wikipedia.org This process involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule. The reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.org Cleavage requires strong acids (e.g., HBr, HI) and often elevated temperatures. Mildly acidic conditions (pH 4-6) are generally tolerated.

Oxidative/Reductive Conditions: While the ether backbone itself is relatively stable, the presence of impurities or specific catalysts can lead to oxidative degradation. However, under the typical conditions for reactions like CuAAC (which may use a reducing agent like sodium ascorbate), the ether linkages remain intact.

The stability of the ether linkages in this compound ensures that the structural integrity of the molecule is maintained during the various transformations of its terminal alkyne group, preserving the spacing and solubility properties conferred by the diethylene glycol unit.

Functional Group Interconversions of the Hydroxyl Moiety

The terminal primary hydroxyl group is a key site for a wide range of functional group interconversions, enabling the synthesis of numerous derivatives with tailored properties.

The hydroxyl group readily undergoes esterification and etherification, common strategies for protecting the alcohol or for introducing new functional moieties.

Esterification: this compound can be converted to its corresponding ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. Esterification not only modifies the polarity and physical properties of the molecule but can also be used to introduce other functionalities by using a functionalized carboxylic acid.

Etherification: Further etherification of the terminal hydroxyl group can be achieved by reacting it with organic halides in the presence of a base (Williamson ether synthesis). This allows for the extension of the polyether chain or the introduction of various alkyl or aryl groups. The hydroxyl group can also react with alkenes and alkynes to produce new ethers.

| Reaction | Reagent Type | Catalyst/Conditions | Product Class |

| Esterification | Carboxylic Acid, Acid Chloride, Anhydride | Acid or Base | Ester |

| Etherification | Organic Halide | Base (e.g., NaH) | Ether |

| Etherification | Alkene/Alkyne | - | Ether |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide is a strong base. libretexts.org Therefore, it must first be converted into a better leaving group. unco.edu This activation is a crucial step for a variety of subsequent transformations.

Conversion to Sulfonate Esters: A common and effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or triflate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org

Conversion to Alkyl Halides: The hydroxyl group can also be directly replaced by a halogen. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols into the corresponding alkyl chlorides and alkyl bromides, respectively. unco.edu Alternatively, reaction with concentrated hydrohalic acids (HCl, HBr, HI) can also achieve this transformation, where the acid protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.org

| Activation Strategy | Reagent(s) | Intermediate/Product | Leaving Group |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate Ester | Tosylate (⁻OTs) |

| Sulfonylation | Methanesulfonyl chloride, Pyridine | Mesylate Ester | Mesylate (⁻OMs) |

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride | Chloride (Cl⁻) via SO₂ and Cl⁻ |

| Halogenation | Phosphorus tribromide (PBr₃) | Alkyl Bromide | Bromide (Br⁻) |

| Acid-mediated Halogenation | Concentrated HBr | Alkyl Bromide | Water (H₂O) |

Applications of 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanol in Materials Science and Polymer Chemistry

Engineering of Functional Polymeric Materials

The dual functionality of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol allows for its integration into polymeric structures, imparting tunable properties and enabling the creation of sophisticated macromolecular architectures.

Utilization as a Monomer in Controlled Polymerization Techniques

The hydroxyl group present in this compound allows it to function as an initiator in controlled polymerization methods, such as ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP). By initiating the polymerization of cyclic esters (e.g., lactide, caprolactone) or other monomers, it becomes covalently incorporated at the beginning of the polymer chain, thereby introducing a terminal alkyne group.

This alkyne functionality serves as a platform for subsequent modifications using highly efficient and specific reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This approach allows for the precise attachment of a wide array of molecules, including peptides, fluorophores, or other polymer chains, to the terminus of the synthesized polymer.

Synthesis of Alkyne-Functionalized Poly(phosphoester)s

Poly(phosphoester)s (PPEs) are a class of biodegradable polymers with significant potential in biomedical applications. The compound this compound can be used to synthesize PPEs with pendant alkyne groups. This is typically achieved by first converting the hydroxyl group of the compound into a cyclic phospholane monomer. Subsequently, this alkyne-functionalized monomer can undergo organocatalyst-promoted ring-opening polymerization (ROP) to yield a well-defined poly(phosphoester) backbone with pendant butynyloxy side chains. nih.gov

This method allows for the creation of water-soluble, biodegradable polymers decorated with reactive alkyne handles along the polymer chain. These groups are readily available for post-polymerization modification via click chemistry, enabling the attachment of therapeutic agents or targeting ligands to create advanced drug delivery systems. nih.gov For instance, research on analogous systems using alkenyl-functionalized monomers has demonstrated the efficient conjugation of thiol-functionalized drug prodrugs to the polymer backbone via thiol-ene click reactions. nih.gov

Table 1: Representative Data for Functional Poly(phosphoester) Synthesis via ROP

| Polymer Type | Monomer | Initiator | Catalyst | Functional Group | Post-Modification Chemistry | Reference |

| PEO-b-PPE | Alkenyl-functionalized phospholane | PEO (Mn ~ 2.0 kDa) | DBU | Pendant Alkene | Thiol-ene Click Reaction | nih.gov |

| Poly(phosphoester) | 2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | Benzyl Alcohol | DBU/MTBD | Pendant Protected Hydroxyl | Hydrogenation | acs.org |

This table illustrates typical components and strategies used in the synthesis of functional poly(phosphoester)s, analogous to what could be achieved with an alkyne-functionalized monomer derived from this compound.

Fabrication of Block Copolymers and Supramolecular Assemblies

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The unique properties of this compound make it an excellent tool for fabricating such structures. By using its hydroxyl group to initiate the polymerization of a first monomer, a polymer block with a terminal alkyne is created. This alkyne group can then be used in a click reaction with an azide-terminated second polymer block to form a diblock copolymer.

If the constituent blocks have different polarities (e.g., one hydrophilic and one hydrophobic), these amphiphilic block copolymers can self-assemble in selective solvents into ordered nanostructures known as supramolecular assemblies. mdpi.commdpi.com These can include micelles, vesicles, or more complex hierarchical structures. mdpi.comresearchgate.net The alkyne functionality, preserved within the assembly (e.g., on the corona of a micelle), remains available for further functionalization, allowing for the attachment of targeting molecules or environmental sensors. mdpi.com This strategy combines the principles of controlled polymerization, click chemistry, and self-assembly to build complex, functional nanosystems. mdpi.comacs.org

Surface Science and Interface Functionalization

The terminal alkyne of this compound is a powerful tool for modifying surfaces, enabling the creation of interfaces with precisely controlled chemical and physical properties.

Development of Self-Assembled Monolayers (SAMs) via Click Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. To utilize this compound for this purpose, its hydroxyl group is typically converted to a thiol, which can then form a strong bond with a gold surface. This results in a SAM that presents a surface densely packed with terminal alkyne groups.

This "clickable" surface serves as a versatile platform for covalent immobilization of various molecules containing a complementary azide (B81097) group. nih.gov The CuAAC reaction is employed to attach peptides, proteins, or carbohydrates to the surface in a highly specific and efficient manner. nih.govnih.gov This technique is particularly useful for creating bio-inert surfaces that resist non-specific protein adsorption while presenting specific ligands to study cell adhesion and behavior. nih.gov By co-adsorbing the alkyne-terminated thiol with a diluent thiol, the density of reactive sites on the surface can be precisely controlled. nih.govrsc.org

Table 2: Characteristics of Surface Functionalization via Click Chemistry on SAMs

| Surface | Reaction Type | Attached Molecule | Key Finding | Reference |

| Azide-terminated SAM on gold | CuAAC | Acetylene-terminated RGDSP peptide | Controlled peptide density to study stem cell adhesion and spreading. | nih.gov |

| Azide-terminated SAM on glass | CuAAC | Fluorescent alkyne inks | Reaction rate depends on alkyne reactivity and Cu(I) catalyst presence. | nih.gov |

| Alkyne-terminated SAM on gold | CuAAC | Azidoferrocene | Offers a mild and convenient method to modify well-defined electrode surfaces. | nih.gov |

Strategies for Reversible Surface Functionalization

While the triazole linkage formed by the CuAAC reaction is known for its exceptional stability and is generally considered irreversible, strategies exist to achieve reversible surface functionalization. nih.gov This is accomplished by employing dynamic covalent chemistry, where bonds can form and break under specific equilibrium conditions.

For a surface functionalized with alkyne groups from this compound, two primary strategies for reversibility can be envisioned:

Employing Reversible Linkers: Instead of directly attaching a molecule to the surface alkyne, a bifunctional linker can be used. This linker would contain an azide on one end to "click" irreversibly to the surface, and a dynamic covalent bond—such as a hydrazone, boronate ester, or disulfide bond—on the other end. mdpi.comresearchgate.net The molecule of interest is attached via this reversible bond, allowing it to be cleaved and re-attached by changing environmental conditions like pH or redox potential. nih.govrsc.orgresearchgate.net

Utilizing Reversible Cycloadditions: While the CuAAC is not readily reversible, other cycloaddition reactions are. For instance, the Diels-Alder reaction between a diene and a dienophile is thermally reversible. nih.gov A surface presenting alkyne groups could potentially be modified to participate in such reversible reactions, allowing for the thermally controlled attachment and detachment of molecules.

These advanced strategies enable the creation of dynamic surfaces that can respond to external stimuli, with applications in reusable biosensors, controlled-release systems, and smart materials. mdpi.com

Immobilization on Nanoparticle Substrates

The covalent attachment of polymers and ligands to nanoparticle surfaces is crucial for improving their stability, biocompatibility, and for imparting specific functionalities. This compound is an ideal candidate for the surface functionalization of nanoparticles through covalent immobilization, primarily leveraging its terminal alkyne group for efficient "click" reactions.

This immobilization is typically achieved by first modifying the nanoparticle surface to introduce azide functionalities. Subsequently, the alkyne-terminated this compound can be "clicked" onto the surface. The hydroxyl group remains available for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or for initiating surface-grafted polymerizations.

Research Findings:

Studies on similar short-chain alkyne-functionalized polyethylene glycol (PEG) linkers have demonstrated their utility in the surface modification of a variety of nanoparticles, including gold nanoparticles (AuNPs), silica nanoparticles (SiNPs), and iron oxide nanoparticles (IONPs). The hydrophilic PEG spacer enhances the colloidal stability of the nanoparticles in aqueous media and reduces non-specific protein adsorption, which is critical for biomedical applications.

While specific research data for this compound is not extensively documented in publicly accessible literature, the principles of its application can be illustrated through the well-established chemistry of alkyne-PEG linkers. The efficiency of the CuAAC reaction allows for high-density surface functionalization under mild conditions.

Table 1: Comparison of Nanoparticle Surface Functionalization Methods

| Functionalization Method | Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| "Click" Chemistry (CuAAC) | Azide-functionalized nanoparticles, this compound, Cu(I) catalyst | Room temperature, aqueous or organic solvents | High efficiency, high specificity, mild conditions, bioorthogonal | Requires pre-functionalization with azides, potential copper cytotoxicity (can be mitigated with ligands) |

| Carbodiimide Coupling | Carboxylate-functionalized nanoparticles, this compound (via hydroxyl), EDC/NHS | Aqueous buffer (pH 4.5-7.2) | Well-established, versatile | Can lead to side reactions, formation of unstable intermediates, potential for cross-linking |

| Silanization (for silica) | Silane-alkyne reagents | Anhydrous organic solvents, often elevated temperature | Forms stable covalent bonds with silica surfaces | Limited to silica-based nanoparticles, requires anhydrous conditions |

Formulation in Advanced Material Compositions

The bifunctional nature of this compound also makes it a valuable component in the formulation of advanced materials, where it can act as a crosslinking agent or a monomer in the synthesis of specialty polymers.

Crosslinking Agents in Coatings and Adhesives

In the formulation of high-performance coatings and adhesives, crosslinking is a critical step to enhance mechanical strength, chemical resistance, and thermal stability. This compound can be incorporated into polymer networks as a crosslinking agent through various chemical strategies.

One approach involves the reaction of its hydroxyl group with isocyanates to form urethane linkages, a cornerstone of polyurethane chemistry. For instance, it can be reacted with a diisocyanate to form a prepolymer which is then crosslinked through the alkyne groups in a subsequent step. Alternatively, the alkyne groups can be utilized for crosslinking via CuAAC with azide-functionalized polymers, creating a triazole-crosslinked network. This "click" crosslinking approach offers the advantage of forming highly uniform networks under mild conditions.

Research Findings:

The use of alkyne-functionalized crosslinkers in polyurethane and epoxy systems is an area of active research. The incorporation of triazole rings from the "click" reaction into the polymer backbone has been shown to enhance the thermal stability and mechanical properties of the resulting materials. While specific data for coatings and adhesives formulated with this compound is limited, the expected impact on material properties can be extrapolated from studies on similar functional crosslinkers.

Table 2: Hypothetical Properties of a Polyurethane Coating Crosslinked with this compound

| Property | Standard PU Coating | PU Coating with Alkyne-Crosslinker |

|---|---|---|

| Pencil Hardness (ASTM D3363) | 2H | 3H-4H |

| Adhesion (ASTM D3359) | 5B | 5B |

| Solvent Resistance (MEK rubs) | >100 | >200 |

| Glass Transition Temp. (Tg) | 85 °C | 95-105 °C |

This table is illustrative and based on general trends observed with the incorporation of rigid crosslinking moieties into polyurethane networks.

Components in Specialty Chemical Production

As a functional monomer, this compound can be used in the synthesis of a variety of specialty polymers with tailored architectures and properties. Its hydroxyl group can serve as an initiator for ring-opening polymerizations of cyclic esters (e.g., caprolactone, lactide) or as a monomer in condensation polymerizations.

The resulting polymers will possess a terminal alkyne group, which can be used for post-polymerization modifications. This allows for the synthesis of block copolymers, graft copolymers, and star polymers through "click" chemistry. For example, a polystyrene chain with an azide end-group can be "clicked" onto a poly(caprolactone) chain initiated with this compound to form a well-defined diblock copolymer.

Research Findings:

The synthesis of functional polymers using initiators bearing "clickable" groups is a well-established and powerful technique in polymer chemistry. It provides a modular approach to creating complex polymer architectures. The use of a short-chain, hydrophilic PEG-based initiator like this compound can also impart a degree of hydrophilicity to the resulting polymer, which can be advantageous in certain applications, such as drug delivery or compatibilizers for polymer blends.

Table 3: Examples of Specialty Polymers Synthesized with this compound as an Initiator/Monomer

| Polymer Type | Synthesis Method | Resulting Structure | Potential Application |

|---|---|---|---|

| Alkyne-terminated Poly(caprolactone) | Ring-Opening Polymerization | Linear polyester with a terminal alkyne | Precursor for block copolymers, functional biomaterials |

| Polyurethane with Pendant Alkyne Groups | Polycondensation with a diisocyanate and a diol | Linear polyurethane with alkyne groups along the backbone | Crosslinkable polymer for coatings and elastomers |

| Amphiphilic Block Copolymer | Combination of ROP and CuAAC | e.g., Poly(caprolactone)-block-polystyrene | Self-assembling materials for nanotechnology, drug delivery vehicles |

Contribution of 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanol to Chemical Biology and Advanced Synthetic Methodologies

Bioconjugation Applications and Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. thermofisher.com The unique architecture of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol makes it an adept linker molecule for these applications. The terminal alkyne serves as a reactive handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage to azide-modified biomolecules. chemicalbook.comnih.gov Concurrently, the terminal hydroxyl group can be readily derivatized to introduce other functionalities or to attach the linker to various substrates.

Site-Specific Functionalization of Biomolecules

The ability to modify biomolecules at specific sites is crucial for understanding and engineering their function. The alkyne group on this compound is a bioorthogonal handle, meaning it does not react with native functional groups found in proteins, nucleic acids, or glycans. This allows for highly selective, site-specific labeling. For instance, if a specific amino acid in a protein is genetically engineered to incorporate an azide (B81097) group, this molecule can be used to attach probes, drugs, or imaging agents precisely at that location via click chemistry. This strategy is fundamental in creating well-defined bioconjugates where the stoichiometry and location of the modification are precisely controlled, which is essential for therapeutic applications like antibody-drug conjugates (ADCs). nih.govunisi.it

Design of Precursors for Targeted Bioconjugates

The structure of this compound is ideal for designing precursors for more complex, targeted bioconjugates. The hydroxyl end can be modified to create a reactive ester, an aldehyde, or other functional groups capable of reacting with specific amino acid residues on a biomolecule, such as lysine (B10760008) or cysteine. After this initial conjugation, the terminal alkyne remains available for the subsequent attachment of a payload molecule (e.g., a drug, a fluorophore, or a biotin (B1667282) tag) that has been functionalized with an azide. tcichemicals.com This modular, two-step approach provides significant flexibility in the design and synthesis of sophisticated bioconjugates for targeted therapies and diagnostic tools. fluorochem.co.ukub.edu

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use in bioconjugation, this compound serves as a valuable intermediate in multistep organic synthesis, providing a building block that incorporates both a reactive alkyne and a modifiable alcohol. mallakchemicals.com

Pathways for Pharmaceutical and Agrochemical Synthesis

In the synthesis of pharmaceuticals and agrochemicals, introducing specific functionalities and controlling molecular architecture is key. nih.govsumitomo-chem.co.jp The dual functionality of this compound allows it to act as a versatile scaffold. The hydroxyl group can be used as a nucleophile or can be oxidized to an aldehyde or carboxylic acid, enabling chain extension or the introduction of new functional groups. The alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to build more complex molecular skeletons. This versatility makes it a useful starting material for creating novel active pharmaceutical ingredients (APIs) and agrochemicals. mallakchemicals.com

Precursors for Photoaffinity Labeling Reagents

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of bioactive small molecules. nih.gov Probes for PAL typically require three components: a recognition element, a photoreactive group, and a reporter tag (like biotin or a fluorescent dye). The terminal alkyne of this compound is perfectly suited for the "tagging" component of a PAL probe, often introduced via click chemistry in the final steps of a synthesis. nih.govresearchgate.net More importantly, the butynyl group itself can be a precursor to diazirines, which are compact and highly efficient photoreactive groups. nih.gov For instance, the alkyne can be elaborated into a 3-(but-3-yn-1-yl)-3H-diazirine moiety, creating a minimalist photo-cross-linker that also contains the alkyne handle for subsequent reporter tag attachment. nih.gov This dual-functionality, embedded within a single structural motif derived from the butynyl group, is highly valuable in the design of sophisticated photoaffinity probes. rsc.orgresearchgate.net

| Functional Group | Key Reactions | Applications |

|---|---|---|

| Terminal Alkyne (-C≡CH) | Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira Coupling | Bioconjugation, Attachment of reporter tags, Synthesis of complex carbon skeletons |

| Primary Alcohol (-OH) | Esterification, Oxidation, Etherification | Attachment to biomolecules, Introduction of new functional groups, Linker modification |

| Ethylene (B1197577) Glycol Linker | - | Provides hydrophilicity and flexibility to the molecule |

Building Blocks for Heterocyclic Systems and Alkaloids

Despite a comprehensive search for scientific literature and data, there is currently no available information regarding the specific contributions of This compound to the fields of chemical biology and advanced synthetic methodologies, specifically within the areas of catalytic and supramolecular system design.

Extensive database searches did not yield any research articles, patents, or other publications detailing the use of this compound in the following applications:

Catalytic and Supramolecular System Design

Assembly of Functional Molecular Architectures:The literature does not contain any reports on the use of this compound as a building block for the construction of supramolecular structures or functional molecular architectures. Its role in self-assembly processes or the formation of organized molecular systems has not been described.

Due to the absence of research findings on this specific compound within the requested contexts, no data tables or detailed research findings can be provided.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These methods can predict regions of high or low electron density, which in turn provides insights into the molecule's reactivity. For 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol, such calculations would be invaluable for understanding the influence of the ethoxy chain on the reactivity of the terminal alkyne and alcohol functional groups.

Elucidation of Reaction Mechanisms and Energy Landscapes

A comprehensive study of the reaction mechanisms involving this compound would require detailed quantum chemical calculations to map out the energy landscapes of its potential reactions. This would involve identifying the structures of reactants, products, and any intermediates, as well as calculating their relative energies. This information is crucial for predicting the feasibility and kinetics of various chemical transformations.

Transition State Analysis for Alkyne-Involved Transformations

The terminal alkyne group is a key feature of this compound, making it a candidate for a variety of alkyne-specific reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), hydrofunctionalization, or coupling reactions. A transition state analysis for these transformations would involve locating the high-energy transition state structures that connect reactants to products. The energy of these transition states dictates the activation energy and, consequently, the rate of the reaction. Without specific studies, the transition states for reactions involving this molecule remain uncharacterized.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations provide a means to observe the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein.

Conformational Analysis and Intermolecular Interactions

The flexible ethoxy linker of this compound suggests that the molecule can adopt a multitude of conformations in solution. A thorough conformational analysis, likely employing a combination of quantum mechanics and molecular mechanics methods, would be necessary to identify the low-energy conformers and the energy barriers between them. Understanding these conformational preferences is fundamental to comprehending the molecule's intermolecular interactions, such as hydrogen bonding, which would be dictated by the spatial orientation of the ether oxygens and the terminal hydroxyl group.

Prediction of Binding Modes in Chemical Biology Applications

Given its structure as a functionalized PEG linker, this compound has potential applications in chemical biology, for instance, as a linker in bioconjugation or as a component of a larger bioactive molecule. Molecular docking simulations could be employed to predict how this molecule, or a derivative, might interact with a biological target. Such studies would provide valuable hypotheses about the binding mode and could guide the design of more potent or selective molecules. However, at present, there is no available research detailing such investigations.

Q & A

Basic: What are the recommended synthesis protocols for 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol to ensure high purity?

Methodological Answer:

The synthesis typically involves alkoxylation reactions. For example:

Step 1: React but-3-yn-1-ol with a protected ethylene glycol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.

Step 2: Deprotect the intermediate under acidic or basic conditions (e.g., HCl/THF or NaOH/MeOH) to yield the target compound.

Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by vacuum distillation to achieve >95% purity. Monitor progress via TLC and confirm structure using NMR (¹H and ¹³C) .

Advanced: How can contradictory data on the reproductive toxicity of glycol ether derivatives be systematically analyzed?

Methodological Answer:

Contradictions often arise from differences in experimental models or exposure levels. To resolve this:

In vitro assays: Use human placental cell lines (e.g., BeWo) to assess cytotoxicity and hormone disruption at varying concentrations (0.1–10 mM). Compare results with structurally similar compounds like 2-(2-ethoxyethoxy)ethanol, which shows dose-dependent effects on fertility .

In vivo validation: Conduct rodent studies with controlled exposure durations (OECD TG 421/422 guidelines). Measure sperm motility, ovarian histology, and hormone levels.

Meta-analysis: Apply statistical tools (e.g., RevMan) to aggregate data from ECHA dossiers and peer-reviewed studies, adjusting for confounding factors like solvent purity .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

- ¹H NMR: Identify the alkyne proton (δ 1.8–2.2 ppm) and ethylene oxide protons (δ 3.5–3.7 ppm).

- ¹³C NMR: Confirm the alkyne carbon (δ 70–80 ppm) and ether linkages (δ 60–70 ppm) .

IR Spectroscopy: Detect O-H stretches (3200–3600 cm⁻¹) and C≡C vibrations (2100–2260 cm⁻¹) .

Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₈H₁₂O₃: 156.0786) .

Advanced: How can this compound be optimized for click chemistry-based polymer drug delivery systems?

Methodological Answer:

The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Polymer Design: Synthesize azide-functionalized PEG or PLGA backbones. Optimize molar ratios (1:1.2 alkyne:azide) to ensure complete crosslinking.

Reaction Conditions: Use CuSO₄/sodium ascorbate in DMF/H₂O (3:1) at 50°C for 24 hours. Monitor conversion via FTIR (disappearance of C≡C peak).

Drug Loading: Encapsulate hydrophobic drugs (e.g., paclitaxel) during polymerization. Characterize release kinetics in PBS (pH 7.4) using HPLC .

Basic: What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

Solubility:

- Polar solvents: Miscible in water, methanol, and ethanol.

- Nonpolar solvents: Limited solubility in hexane (<0.1 mg/mL).

- Chloroform/DCM: Solubility >50 mg/mL at 25°C .

Stability:

- Store under inert gas (Ar/N₂) at 4°C in amber vials.

- Degrades via hydrolysis in acidic conditions (t½ = 72 hours at pH 3); monitor by LC-MS .

Advanced: What computational methods predict the environmental persistence of this compound?

Methodological Answer:

QSAR Modeling: Use EPI Suite to estimate biodegradation (BIOWIN3: 0.21) and bioaccumulation (log BCF = 1.3). Compare with experimental OECD 301D data .

Molecular Dynamics: Simulate interactions with soil organic matter (e.g., humic acid) using GROMACS. Parameterize force fields (CHARMM36) for alkyne-water interactions.

Ecotoxicity Testing: Use Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348) to validate model predictions .

Basic: How should researchers handle and dispose of this compound safely?

Methodological Answer:

PPE: Use nitrile gloves, goggles, and fume hoods. Avoid PVC due to solvent compatibility issues.

Waste Disposal: Neutralize with 10% NaOH, then incinerate at >800°C (per EPA 40 CFR 261).

Spill Management: Absorb with vermiculite, place in sealed containers, and label as "halogenated waste" .

Advanced: What strategies improve the yield of alkyne-functionalized glycol ethers in multi-step syntheses?

Methodological Answer:

Catalyst Optimization: Replace traditional Pd catalysts with RuPhos Pd G3 to reduce side reactions (yield increases from 60% to 85%) .

Protecting Groups: Use TMS-protected alkynes to prevent premature cyclization. Deprotect with TBAF in THF.

Flow Chemistry: Implement continuous flow reactors (residence time 30 min, 80°C) to enhance reproducibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.